Bicyclo(7.2.2)trideca-9,11,12-triene
Description
Significance of Complex Polycyclic Hydrocarbons in Research
Complex polycyclic hydrocarbons are significant for several reasons. They form the structural backbone of many natural products and pharmaceutically active compounds. Furthermore, their unique electronic and steric properties make them valuable in the development of new materials with specific optical or electronic characteristics. The inherent ring strain in many of these systems provides a fertile ground for studying reaction mechanisms and the limits of molecular stability.
Unique Structural Features of Bicyclo(7.2.2)trideca-9,11,12-triene within Bicyclic Frameworks
This compound is a notable member of the bicyclic polyene family. Its structure consists of a 13-carbon bicyclic framework with a seven-membered ring and a two-carbon bridge connecting two of its atoms. The triene system, with double bonds at positions 9, 11, and 12, is a key feature that dictates its chemical behavior. The arrangement of the bridges and the length of the carbon chains create a distinct three-dimensional geometry, influencing its strain energy and conformational flexibility compared to other bicyclic systems like the more common bicyclo[2.2.2]octanes or bicyclo[4.4.0]decanes.
Below is a table summarizing the basic properties of this compound:
| Property | Value |
| Chemical Formula | C₁₃H₁₈ |
| Molecular Weight | 174.28 g/mol |
| CAS Registry Number | 3761-63-5 |
Historical Context of Research on Strained Polyenes
The study of strained polyenes has a rich history, driven by the desire to understand the fundamental principles of chemical bonding and aromaticity. Early research in the mid-20th century focused on the synthesis and characterization of molecules that challenged the established theories of planar, cyclic, and conjugated systems. The development of new synthetic methodologies and spectroscopic techniques allowed for the investigation of increasingly complex and strained structures, paving the way for a deeper understanding of their reactivity and electronic properties.
Overview of Current Research Landscape and Gaps
The current research landscape for this compound appears to be limited, with a scarcity of recent, in-depth studies dedicated specifically to this compound. While broader research into bicyclic and strained polyenes continues to advance, focusing on areas such as asymmetric synthesis, catalysis, and materials science, specific experimental and computational data for this compound are not widely available in the public domain. This indicates a significant gap in the scientific literature. Further investigation into the synthesis, reactivity, and physical properties of this compound could provide valuable insights into the behavior of medium-ring bicyclic systems and their potential applications. The lack of detailed research findings presents an opportunity for future studies to explore this unique molecule.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3761-63-5 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
bicyclo[7.2.2]trideca-1(11),9,12-triene |
InChI |
InChI=1S/C13H18/c1-2-4-6-12-8-10-13(11-9-12)7-5-3-1/h8-11H,1-7H2 |
InChI Key |
MGCLXVBQCDCWPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=CC=C(CCC1)C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 7.2.2 Trideca 9,11,12 Triene and Analogues
Retrosynthetic Analysis of the Bicyclo(7.2.2)trideca-9,11,12-triene Skeleton
A retrosynthetic analysis of the this compound skeleton reveals several potential disconnections. A primary strategy would involve an intramolecular cycloaddition to form the bridged bicyclic core in a single step. The most logical approach is a Type II intramolecular Diels-Alder (IMDA) reaction, which is a powerful method for creating bridged bicyclic systems. libretexts.orgacs.org
This disconnection would involve a precursor containing a diene tethered to a dienophile. For the target molecule, this translates to a cycloundecatriene derivative ( 1 ) suitably functionalized to facilitate the [4+2] cycloaddition. The dienophile is part of the eleven-membered ring, and the diene is tethered to it, poised for cyclization to form the target skeleton ( 2 ).
Another plausible disconnection involves a ring-closing metathesis (RCM) reaction on a precursor containing two strategically placed alkene functionalities. Further disconnection of the macrocyclic precursor could lead to simpler, acyclic fragments that can be coupled together, suggesting pathways for both convergent and divergent syntheses.
| Target Molecule | Retrosynthetic Pathway | Key Precursor(s) | Key Transformation |
| This compound ( 2 ) | Intramolecular Cycloaddition | Cycloundecatriene derivative ( 1 ) | Intramolecular Diels-Alder |
| This compound ( 2 ) | Ring-Closing Metathesis | Di-alkene substituted benzene (B151609) | RCM / Fragment Coupling |
Total Synthesis Strategies
While a specific total synthesis of this compound is not prominently documented, strategies employed for analogous bridged ring systems can be extrapolated. These strategies are broadly categorized as convergent or divergent.
Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then coupled together at a late stage. This approach is highly efficient for complex molecules. For the target skeleton, a convergent strategy could involve the synthesis of two main fragments: one containing the aromatic portion and a side chain, and another forming the seven-membered bridge.
For instance, a fragment corresponding to the benzene ring with an attached propargyl or allyl group could be coupled with a seven-carbon chain precursor. A robust and convergent approach for assembling bridged tricyclic systems has been demonstrated using an Au(I)-catalyzed [2+2] enyne cycloaddition followed by a pinacol (B44631) rearrangement. tcichemicals.com A similar logic could be applied here, where coupling of two fragments is followed by a key cyclization event to construct the bicyclic core.
A divergent strategy enables the synthesis of a library of analogues from a common intermediate. This is particularly valuable for structure-activity relationship studies. In the context of this compound, a divergent approach would involve the synthesis of a core bicyclo[7.2.2]tridecane skeleton, which could then be functionalized in various ways.
For example, a common intermediate possessing a ketone or other functional handle on the seven-membered bridge could be synthesized. This intermediate could then be subjected to a variety of reactions to introduce different substituents or to modify the bridge. A divergent approach to synthesizing bioactive natural products has been highlighted as a powerful tool in medicinal chemistry and new drug development. rsc.org This strategy would allow for the creation of a range of this compound analogues with varied substitution patterns on the aliphatic bridge.
Key Stereoselective and Regioselective Transformations
The construction of bridged polycyclic systems demands excellent control over stereochemistry and regiochemistry. The intramolecular Diels-Alder reaction is a prime example of a transformation that offers high levels of stereocontrol. wikipedia.org The relative orientation of the diene and dienophile in the transition state dictates the stereochemistry of the newly formed chiral centers, with a preference for the endo product often observed due to secondary orbital interactions. acs.org In the synthesis of bridged systems, controlling this selectivity is crucial for obtaining the desired diastereomer. libretexts.org
Radical cascade reactions have also been established for the rapid construction of polycyclic skeletons in a highly regio- and stereoselective manner. libretexts.org These methods often proceed under mild conditions and allow for the sequential formation of multiple carbon-carbon bonds with predictable stereochemical outcomes. Such transformations could be instrumental in setting the stereocenters on the bicyclic core of the target molecule.
Novel Synthetic Reaction Development for Bridged Polycyclic Systems
The inherent strain and complex topology of bridged ring systems have spurred the development of novel synthetic methods. These reactions provide efficient access to skeletons that are challenging to construct using traditional methods.
Recent advancements include:
Type II [5+2] Cycloadditions: This methodology has been successfully applied to the synthesis of natural products containing bridged bicyclo[m.n.1] ring systems. acs.org It involves the cycloaddition of an oxidopyrylium ylide with a double bond to generate the bridged framework in high yield.
Rhodium-Catalyzed Intramolecular (3+2) Dipolar Cycloadditions: This cascade reaction provides a direct and efficient strategy for the regioselective and diastereoselective synthesis of highly functionalized and challenging bridged medium-sized polycyclic systems. libretexts.org
Transition-Metal-Catalyzed "Cut-and-Sew" Reactions: These methods, often using rhodium catalysts, allow for the construction of diverse bridged rings from readily available starting materials like cyclobutanones through catalytic C-C bond activation. rsc.org
Au(I)-Catalyzed Enyne Cycloadditions: Gold catalysts have been shown to be effective in mediating complex cyclizations, such as the [2+2] cycloaddition of enynes, to rapidly assemble bridged tricyclic systems. tcichemicals.com
These novel reactions offer powerful alternatives to more traditional methods like the Diels-Alder reaction and could provide efficient pathways to the this compound core.
| Reaction Type | Catalyst/Reagent | Resulting System | Key Features |
| Type II [5+2] Cycloaddition | Heat/Base | Bridged bicyclo[m.n.1] | Modular, high yield, good diastereocontrol |
| Type II (3+2) Cycloaddition | Rhodium | Bridged bicyclo[m.n.2] | Cascade reaction, high regio- and diastereoselectivity |
| "Cut-and-Sew" Reaction | Rhodium | Diverse bridged rings | C-C bond activation, concise |
| Enyne [2+2] Cycloaddition | Gold(I) | Bridged tricyclic systems | Rapid assembly of complex cores |
Synthesis of Deuterated and Isotopically Labelled this compound Derivatives
The synthesis of isotopically labelled compounds is crucial for mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. For this compound, deuterium (B1214612) or carbon-13/14 labeling could be introduced at various positions.
Labelling of the aromatic ring can be achieved through acid-catalyzed H/D exchange. Arenium acids, for example, have been shown to be highly active catalysts for the perdeuteration of polycyclic aromatic hydrocarbons using deuterated benzene as the deuterium source under ambient conditions. acs.org Similarly, catalysts like tris(pentafluorophenyl)borane (B72294) can facilitate regioselective deuteration of electron-rich aromatic compounds using deuterium oxide. tcichemicals.com Zeolites have also been employed as catalysts for hydrogen isotope exchange on aromatic hydrocarbons. rsc.org
For labelling the aliphatic bridge, a common strategy involves the catalytic deuteration of an olefin precursor. If the synthesis proceeds through an intermediate containing a double bond on the seven-membered ring, catalytic reduction using deuterium gas (D₂) over a metal catalyst (e.g., Pd, Pt) would install deuterium atoms across the double bond. Alternatively, a precursor like cyclododecatriene, a potential starting material for the macrocyclic framework, can be synthesized from isotopically labeled butadiene. acs.org This would incorporate the label at the earliest stages of the synthesis, ensuring its presence in the final bridged product.
Chemical Reactivity and Transformation Mechanisms of Bicyclo 7.2.2 Trideca 9,11,12 Triene
Electrophilic Additions to the Polyene System
Electrophilic attack on the benzene (B151609) ring of Bicyclo(7.2.2)trideca-9,11,12-triene is anticipated to proceed via the characteristic electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com This two-step process involves the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uci.edu In the second step, a proton is eliminated from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The rate-determining step is the formation of the arenium ion, as it involves the disruption of the stable aromatic system. uci.edu The bicyclic framework is expected to influence the regioselectivity of the substitution. Due to the bridgehead carbons, steric hindrance might play a role in directing the incoming electrophile.
Common electrophilic aromatic substitution reactions that this compound is expected to undergo include:
Halogenation: Introduction of a halogen (Br, Cl) onto the aromatic ring, typically catalyzed by a Lewis acid such as FeX₃. uci.edu
Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). youtube.com
The bulky bicyclo[2.2.2]octan-1-yl group, structurally similar to the bridge in the target molecule, has been shown to be strongly electron-releasing, which would activate the aromatic ring towards electrophilic attack. rsc.org This suggests that the bicyclic framework in this compound would likely activate the benzene ring for EAS reactions.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Bromothis compound |
| Nitration | HNO₃, H₂SO₄ | Nitrothis compound |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Acetylthis compound |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2], [2+2+2])
The benzene ring of this compound can potentially participate in cycloaddition reactions, although the high energy barrier to overcome its aromaticity makes these reactions less common than for simple alkenes.
The Diels-Alder reaction , a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile. wikipedia.org While benzene itself is a poor diene, under forcing conditions or with highly reactive dienophiles, it can undergo this reaction. sigmaaldrich.com The bicyclic strain in this compound might slightly lower the activation energy for such a reaction. Conversely, the diene portion of the aromatic ring could react with a very reactive dienophile.
[2+2] Cycloaddition reactions to form cyclobutane (B1203170) rings are generally photochemically allowed for alkenes. nih.gov The photochemical [2+2] cycloaddition of alkenes to the benzene ring is a known process, leading to the formation of bicyclic adducts. It is plausible that this compound could undergo such a reaction with an alkene under photochemical conditions.
[2+2+2] Cycloaddition reactions, often catalyzed by transition metals, can be a powerful tool for the synthesis of six-membered rings. While less common for aromatic systems, the possibility of the benzene ring participating as a component in such a reaction, particularly with strained or activated reaction partners, cannot be entirely ruled out.
Thermal cycloadditions involving the benzene ring are generally unfavorable due to the high activation energy required to disrupt aromaticity. For a Diels-Alder reaction, the mechanism would be concerted, proceeding through a cyclic transition state. wikipedia.org
Photochemical cycloadditions , such as the [2+2] reaction, proceed through a different mechanism. Upon photoexcitation, the benzene ring can enter an excited state with altered electronic properties, making it more susceptible to cycloaddition. The reaction of an excited state benzene molecule with an alkene would likely proceed through a diradical intermediate to form the cyclobutane ring. nih.gov Photochemical isomerization of related bicyclic systems has been studied, suggesting the potential for complex photochemical transformations. rsc.orgresearchgate.net
| Reaction Type | Conditions | Plausible Mechanism | Expected Product Type |
|---|---|---|---|
| Diels-Alder [4+2] | Thermal, high pressure | Concerted | Bridged polycyclic adduct |
| [2+2] Cycloaddition | Photochemical (UV light) | Stepwise (diradical intermediate) | Cyclobutane-fused bicyclic system |
Rearrangement Reactions (e.g., Sigmatropic Shifts, Valence Isomerizations)
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system. libretexts.org In this compound, such rearrangements could potentially occur within the aliphatic bridges, especially if functional groups are present that could stabilize radical or ionic intermediates. However, sigmatropic rearrangements directly involving the aromatic ring are less likely without prior transformation of the ring. Walk rearrangements, a type of sigmatropic shift, are known in bicyclic molecules containing a three-membered ring. wikipedia.org
Valence isomerizations are rearrangements that involve the reorganization of bonding electrons, leading to isomers with different connectivity. Photochemical irradiation of benzene and its derivatives can lead to valence isomers such as Dewar benzene and benzvalene. It is conceivable that this compound could undergo similar photochemical valence isomerizations, leading to highly strained and novel polycyclic structures. catalysis-conferences.com
Oxidation and Reduction Pathways
The oxidation of this compound can target either the aromatic ring or the aliphatic bridges. The benzene ring itself is generally resistant to oxidation due to its stability. unizin.org However, under strong oxidizing conditions, it can be degraded. More commonly, the benzylic positions of alkyl side chains on a benzene ring are susceptible to oxidation. libretexts.org In this compound, the carbon atoms of the bridges attached to the benzene ring are benzylic and could potentially be oxidized to ketones or carboxylic acids, depending on the reagents and conditions used. The initial stages of benzene oxidation in the atmosphere are known to involve the formation of bicyclic species. acs.orgnih.gov
The reduction of the aromatic ring in this compound would require forcing conditions, such as catalytic hydrogenation at high pressure and temperature or using a more active catalyst like rhodium on carbon. unizin.org This would result in the formation of Bicyclo(7.2.2)tridecane. The Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, is a common method for the partial reduction of benzene rings to 1,4-cyclohexadienes. Applying this to this compound would be expected to yield the corresponding bicyclic diene.
| Transformation | Typical Reagents | Expected Product |
|---|---|---|
| Benzylic Oxidation | KMnO₄, heat | Bicyclic ketone or dicarboxylic acid |
| Catalytic Hydrogenation | H₂, Rh/C, high pressure | Bicyclo(7.2.2)tridecane |
| Birch Reduction | Na, NH₃ (l), EtOH | Bicyclo(7.2.2)trideca-9,12-diene |
Transition Metal-Catalyzed Transformations
Transition metal catalysts can mediate a variety of transformations on bicyclic and aromatic systems. beilstein-journals.org For this compound, transition metal-catalyzed reactions could involve the functionalization of the aromatic C-H bonds or reactions involving the aliphatic scaffold.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed if the aromatic ring is first halogenated. rsc.org Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, is a powerful tool for the selective functionalization of aromatic rings and could potentially be applied to derivatives of this compound. uni-muenchen.de
Radical Reactions and Mechanistic Studies
Radical reactions involving this compound could occur at the benzylic positions of the aliphatic bridges. Benzylic C-H bonds are weaker than typical aliphatic C-H bonds and are therefore more susceptible to hydrogen abstraction by radicals. libretexts.org For example, radical bromination using N-bromosuccinimide (NBS) and a radical initiator would be expected to selectively introduce a bromine atom at a benzylic position.
The formation of radicals at the bridgehead positions of bicyclic systems is generally disfavored due to the inability of the resulting radical to adopt a planar geometry. stackexchange.comcdnsciencepub.com However, bridgehead radicals can be formed, and their stability is greater than that of the corresponding carbocations. cdnsciencepub.com Therefore, radical reactions at the bridgehead positions of this compound are possible, though likely less favorable than at the benzylic positions. Mechanistic studies of such reactions would likely involve trapping experiments and computational analysis to determine the structure and stability of the radical intermediates. acs.org
Solvolytic Reactions and Carbocation Chemistry of this compound
The solvolytic reactivity of this compound and its derivatives provides a compelling platform for investigating the formation and subsequent fate of carbocationic intermediates within a unique bridged bicyclic framework. Although direct experimental data on the solvolysis of this specific compound is not extensively documented in publicly available literature, its structural features—a seven-membered aliphatic ring fused to a benzene ring via a two-carbon bridge—allow for informed predictions based on analogous systems and fundamental principles of physical organic chemistry. The behavior of related bicyclic and paracyclophane systems offers significant insights into the potential carbocation chemistry of this molecule.
The primary point of interest in the solvolysis of a derivative, such as a tosylate or brosylate, of this compound would be the departure of a leaving group to form a carbocation. The stability and subsequent reaction pathways of this carbocation are influenced by several factors, including the potential for skeletal rearrangements and the participation of the aromatic ring through space (homoconjugation).
In analogous bicyclic systems, the solvolysis of bridgehead and non-bridgehead derivatives often leads to a complex mixture of products resulting from Wagner-Meerwein rearrangements, hydride shifts, and in some cases, ring expansion or contraction. For instance, studies on the solvolysis of bicyclo[3.2.2]nonyl systems have demonstrated the formation of classical carbocation intermediates that can undergo rearrangement to thermodynamically more stable carbocationic structures. These rearrangements are driven by the desire to relieve ring strain and to place the positive charge on a more substituted carbon atom.
A key aspect to consider in the carbocation chemistry of this compound is the potential for transannular participation of the benzene ring. The proximity of the π-electron cloud of the aromatic ring to a developing positive charge on the aliphatic bridge could lead to stabilization through homoconjugation. This interaction would involve the overlap of the p-orbital of the carbocation with the π-system of the benzene ring, forming a bridged, non-classical carbocation. Such participation would be expected to significantly influence the rate of solvolysis (anchimeric assistance) and the stereochemistry of the resulting products.
The likely solvolytic reactions would involve placing a good leaving group at various positions on the seven-membered ring. Depending on the position of the initial carbocation, a cascade of rearrangements could be initiated. For example, a carbocation formed on the two-carbon bridge could potentially rearrange to a more stable position on the seven-membered ring or undergo a transannular cyclization involving the aromatic ring.
The products of such solvolytic reactions would likely include a mixture of alcohols or ethers (depending on the solvent), as well as elimination products (alkenes). The distribution of these products would be a direct reflection of the relative energies of the various carbocation intermediates and the transition states for their interconversion and reaction with the solvent.
To illustrate the principles of carbocation rearrangements, the following table provides a hypothetical scenario for the solvolysis of a hypothetical bicyclo(7.2.2)trideca-9,11,12-trien-yl derivative, showcasing potential product distributions based on analogous systems.
| Reactant | Solvent | Potential Products | Postulated Intermediates |
| Bicyclo(7.2.2)trideca-9,11,12-trien-2-yl Tosylate | Acetic Acid | Bicyclo(7.2.2)trideca-9,11,12-trien-2-yl Acetate | Secondary Carbocation |
| Bicyclo(7.2.2)trideca-9,11,12-trien-3-yl Acetate | Rearranged Secondary Carbocation | ||
| This compound Isomers (alkenes) | Various Carbocations | ||
| Products of transannular cyclization | Bridged Carbocation |
It is important to emphasize that without direct experimental data, the precise nature and distribution of products from the solvolysis of this compound derivatives remain a subject of theoretical prediction. Computational studies could provide valuable insights into the energies of the potential carbocation intermediates and the activation barriers for their rearrangement, thereby guiding future experimental investigations in this area.
Structural Elucidation and Advanced Spectroscopic Characterization of Bicyclo 7.2.2 Trideca 9,11,12 Triene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Advanced 2D and 3D NMR Techniques (e.g., COSY, NOESY, HMBC, HSQC)
Advanced NMR techniques are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the three-dimensional structure of molecules in solution. Techniques such as COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, aiding in the assembly of the carbon skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on through-space proximities of protons, which is crucial for determining the stereochemistry and preferred conformation of the bicyclic system. However, no published studies containing COSY, NOESY, HMBC, or HSQC data for Bicyclo(7.2.2)trideca-9,11,12-triene could be located.
Dynamic NMR Studies for Conformational Exchange
The bicyclic framework of this compound is expected to be conformationally flexible. Dynamic NMR studies, which involve recording spectra at variable temperatures, would be instrumental in investigating the conformational exchange processes, such as ring flipping, and in quantifying the energetic barriers associated with these dynamics. Such studies would provide valuable insight into the molecule's conformational landscape. A thorough search did not yield any dynamic NMR studies performed on this specific compound.
Vibrational Spectroscopy (Infrared and Raman) for Structural Dynamics
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint, revealing the presence of specific functional groups and offering insights into molecular structure and symmetry. For this compound, one would expect to observe characteristic bands for aromatic C-H stretching, C=C stretching of the triene system, and various C-C and C-H bending and stretching modes of the aliphatic portions of the rings. No experimental IR or Raman spectra for this compound are available in the searched literature.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-resolution mass spectrometry is an essential tool for the precise determination of a molecule's mass, which in turn allows for the unambiguous validation of its molecular formula. By measuring the mass-to-charge ratio to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. While the nominal molecular weight is known, specific high-resolution mass spectral data, including fragmentation patterns that could offer further structural clues, were not found.
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique would unequivocally establish the three-dimensional structure of this compound and provide insights into its packing in the crystal lattice. The literature search did not uncover any crystallographic studies for this compound, suggesting that a suitable single crystal has likely not been subjected to X-ray diffraction analysis.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
If this compound were synthesized in an enantiomerically pure or enriched form, chiroptical techniques such as Electronic Circular Dichroism (ECD) would be vital for assigning its absolute configuration. ECD measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the stereochemical arrangement of the molecule. No studies on the synthesis of chiral this compound or its chiroptical properties have been reported.
Gas Phase Thermochemistry and Ion Energetics Data Analysis of this compound
The study of the gas-phase thermochemistry and ion energetics of this compound provides fundamental insights into its intrinsic stability, reactivity, and bonding characteristics. While comprehensive experimental data on the ion energetics of this specific molecule remains limited in widely accessible literature, computational studies and data compiled by the National Institute of Standards and Technology (NIST) offer valuable information.
Analysis of the available data focuses on the heat capacity of the molecule in the gas phase. This property, which describes the amount of heat required to raise the temperature of the compound by a certain amount, is crucial for understanding its thermal behavior. The constant pressure heat capacity (Cp,gas) of this compound has been determined at various temperatures through molecular mechanical calculations.
Table 1: Gas Phase Thermochemistry Data for this compound
| Property | Value | Units | Temperature (K) | Reference |
| Cp,gas | 207.07 | J/molK | 298.15 | Carballeira L., 1982 |
| Cp,gas | 280.91 | J/molK | 400 | Carballeira L., 1982 |
| Cp,gas | 548.56 | J/mol*K | 1000 | Carballeira L., 1982 |
It is important to note that these heat capacity values were derived from molecular mechanical methods, and their uncertainties may be significant, potentially in the range of tens of J/mol*K.
Computational and Theoretical Investigations of Bicyclo 7.2.2 Trideca 9,11,12 Triene
Quantum Chemical Calculations of Electronic Structure and Stability
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost. A comprehensive search of scientific databases did not yield any specific DFT studies performed on Bicyclo(7.2.2)trideca-9,11,12-triene. Such studies would be valuable for determining its optimized geometry, frontier molecular orbital energies (HOMO-LUMO gap), and vibrational frequencies.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics and molecular dynamics simulations are computational techniques used to study the conformational landscape and dynamic behavior of molecules. These methods are particularly useful for larger and more flexible systems. No molecular mechanics or molecular dynamics studies specifically investigating the conformational preferences or dynamic properties of this compound have been found in the reviewed literature.
Aromaticity and Antiaromaticity Analysis of Embedded Rings
The bicyclic structure of this compound contains a benzene-like six-membered ring as part of its bridged system. An analysis of the aromaticity of this embedded ring would provide insight into the electronic delocalization and stability of the molecule. Standard methods for evaluating aromaticity include the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). However, no studies applying these or other methods to analyze the aromaticity of the embedded ring in this compound have been reported.
Reaction Pathway Energetics and Transition State Characterization
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This information is crucial for understanding reaction mechanisms and predicting reactivity. The scientific literature lacks any computational studies on the reaction pathway energetics or the characterization of transition states for reactions involving this compound.
Spectroscopic Parameter Prediction via Computational Methods
Computational methods can be employed to predict various spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of molecules. There are currently no published computational studies that predict the spectroscopic parameters of this compound.
Strain Energy Analysis in the Bicyclic System
The unique three-dimensional architecture of this compound, characterized by a benzene (B151609) ring bridged by an aliphatic chain, inherently introduces molecular strain. Computational and theoretical investigations are pivotal in quantifying this strain and understanding its implications for the molecule's stability and reactivity. Strain energy in such systems arises from the deviation of bond angles and lengths from their ideal values, as well as from steric and torsional interactions enforced by the bicyclic structure. swarthmore.edu
A common approach to computationally determine the strain energy of cyclic and polycyclic hydrocarbons is through the use of isodesmic or homodesmotic reactions. nih.gov These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. By calculating the energy difference between the strained molecule and its unstrained, open-chain counterparts, the strain energy can be estimated. swarthmore.edunih.gov High-level electronic structure theories, such as Density Functional Theory (DFT) and various ab initio methods, are employed to accurately compute the energies of the molecules involved in these reactions. researchgate.netresearchgate.net
In the context of bicyclic systems like this compound, which can be viewed as a masterorganicchemistry.comparacyclophane, the length of the aliphatic bridge plays a crucial role in the magnitude of the strain energy. Generally, as the length of the tethering alkyl chain increases in [n]paracyclophanes, the strain energy decreases. researchgate.net This is because a longer chain allows the benzene ring to adopt a more planar and less distorted geometry, thereby reducing angle and torsional strain. researchgate.net For instance, studies on [n,n]metaparacyclophanes have shown that the strain energy is very large for small 'n' values (e.g., n=2) but significantly smaller for larger 'n' values (e.g., n=4). acs.org
Computational analyses of symmetrical [n.n]paracyclophanes using DFT methods have provided quantitative estimates of strain energy, which show a clear trend with the length of the methylene (B1212753) bridges. researchgate.net Although a direct computational study on this compound is not extensively documented in the provided context, the principles derived from related structures can be applied. The seven-carbon bridge in this molecule is relatively long, suggesting that the strain associated with the deformation of the benzene ring would be less severe than in more constrained systems like [2.2]paracyclophane.
The total strain energy in such a bicyclic system is a composite of several factors:
Baeyer Strain (Angle Strain): The distortion of bond angles from their ideal values (e.g., 120° for sp² carbons in the benzene ring and 109.5° for sp³ carbons in the aliphatic chain).
Pitzer Strain (Torsional Strain): The strain arising from eclipsed conformations along the C-C bonds of the aliphatic bridge.
Van der Waals Strain (Steric Strain): Repulsive interactions between non-bonded atoms that are forced into close proximity.
The following table illustrates the typical trend of decreasing strain energy with increasing bridge length in a series of [n.n]paracyclophanes, which serves as a model for understanding the strain in this compound.
| Compound | Number of Methylene Groups (n) in Bridge | Calculated Strain Energy (kcal/mol) | Computational Method |
| [2.2]Paracyclophane | 2 | ~31 | DFT |
| [3.3]Paracyclophane | 3 | ~13 | DFT |
| [4.4]Paracyclophane | 4 | ~3 | DFT |
This table is illustrative and based on data for symmetrical [n.n]paracyclophanes to demonstrate the relationship between bridge length and strain energy. The values are approximate and can vary depending on the computational method used. researchgate.net
Given that this compound possesses a seven-atom bridge, it is reasonable to infer that its strain energy would be relatively low, likely comparable to or even less than that of [4.4]paracyclophane. researchgate.net The flexibility of the longer C7 bridge would allow the benzene ring to maintain a geometry closer to that of an unstrained benzene molecule, minimizing the out-of-plane distortions that are a primary source of strain in smaller cyclophanes. researchgate.net
Conformational Analysis and Dynamics of Bicyclo 7.2.2 Trideca 9,11,12 Triene
Exploration of the Conformational Hypersurface
The conformational hypersurface of Bicyclo(7.2.2)trideca-9,11,12-triene is a complex potential energy landscape shaped by the interplay of bond stretching, angle bending, and torsional strains. The seven-carbon bridge is long enough to allow for a degree of flexibility, yet short enough to impose significant constraints on the geometry of the benzene (B151609) ring. Early studies predicted that the benzene ring in conicet.gov.arparacyclophane would be highly deformed from planarity to accommodate the bridging chain. aip.org
Computational studies employing molecular mechanics have been instrumental in mapping this hypersurface. These calculations have explored the various possible arrangements of the aliphatic chain and the resulting distortions of the aromatic ring. The primary mode of distortion for the benzene ring is a boat-like conformation, a significant deviation from the planarity observed in unsubstituted benzene. This distortion is a direct consequence of the geometric requirements of the seven-carbon bridge.
Identification of Low-Energy Conformers
Theoretical calculations have identified the most stable conformation of this compound to be one where the benzene ring adopts a distinct boat shape. In this low-energy conformer, the aliphatic bridge exists in a relatively strain-minimized arrangement. Molecular mechanics calculations have provided detailed geometric parameters for this optimal structure. aip.org
Interconversion Pathways and Energy Barriers
The different conformations of this compound are not static but are in a constant state of flux, interconverting through various pathways on the conformational hypersurface. These interconversions primarily involve torsional rotations within the seven-carbon bridge, which in turn lead to flipping of the boat-shaped benzene ring from one orientation to another.
Influence of Ring Strain and Unsaturation on Conformation
The conformation of this compound is fundamentally governed by the immense ring strain inherent in its structure. Molecular mechanics calculations have estimated the strain energy of conicet.gov.arparacyclophane to be substantial. aip.org This strain arises from several factors:
Angle Strain: The distortion of the benzene ring from its ideal planar geometry leads to significant angle strain in the sp2-hybridized carbon atoms.
Transannular Strain: Non-bonded interactions between the aliphatic bridge and the aromatic ring also play a role in destabilizing certain conformations.
Solvent Effects on Conformational Equilibria
The conformational equilibrium of this compound can be influenced by the surrounding solvent medium. While specific experimental studies on the solvent effects for this particular molecule are limited, general principles of conformational analysis suggest that the polarity of the solvent can play a role.
In non-polar solvents, intramolecular forces will dominate the conformational preferences. However, in polar solvents, there is a possibility of differential solvation of the various conformers. A conformer with a larger dipole moment might be stabilized to a greater extent in a polar solvent, potentially shifting the equilibrium. Computational studies using continuum solvation models could provide valuable insights into the magnitude of these solvent effects.
Experimental Techniques for Conformational Determination
Of particular importance are the proton-proton coupling constants (J-couplings). The magnitude of these couplings is related to the dihedral angles between the coupled protons, as described by the Karplus equation. By carefully analyzing the coupling patterns and magnitudes, it is possible to deduce the preferred conformation of the seven-carbon bridge. For instance, the observation of specific coupling constants between the benzylic protons and the adjacent methylene (B1212753) protons can provide strong evidence for the boat-like conformation of the benzene ring.
In early work on 3-carboxy conicet.gov.arparacyclophane, the complexity of the benzyl (B1604629) proton signals in the ¹H NMR spectrum was noted, consistent with a rigid, non-planar structure. acs.org More detailed analysis of coupling constants in related, highly strained cyclophanes has been crucial in confirming their solution-state conformations.
Applications of Bicyclo 7.2.2 Trideca 9,11,12 Triene in Materials Science and Synthetic Chemistry
Utilization as a Building Block in Complex Organic Synthesis
The rigid, three-dimensional structure of bicyclic compounds makes them valuable building blocks in organic synthesis, allowing for the creation of complex molecular architectures. nist.gov
While no specific metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) incorporating Bicyclo(7.2.2)trideca-9,11,12-triene as a linker have been reported, its rigid structure is a desirable characteristic for such materials. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The defined geometry and rigidity of a linker like this compound could, in principle, be exploited to direct the assembly of porous frameworks with specific topologies and pore environments.
Functionalization of the bicyclic skeleton or the aromatic ring would be a necessary step to introduce the coordinating groups (e.g., carboxylates, pyridyls) required for MOF synthesis. The fixed spatial orientation of these groups, enforced by the bicyclic core, could lead to frameworks with predictable and potentially novel properties for applications in gas storage, separation, or catalysis.
Table 1: Potential Functional Groups for MOF Synthesis on a Bicyclic Scaffold
| Functional Group | Potential Coordination Mode | Relevant Metal Ions |
| Carboxylic Acid | Monodentate, Bidentate (chelating or bridging) | Zn(II), Cu(II), Zr(IV) |
| Pyridine | Monodentate | Ag(I), Pd(II), Pt(II) |
| Amine | Monodentate | Co(II), Ni(II), Cu(II) |
| Phosphonic Acid | Bridging | Zr(IV), Lanthanides |
This table represents general possibilities for creating MOFs from functionalized organic linkers and is not based on specific data for this compound.
The triene system within this compound suggests its potential use as a monomer in polymerization reactions. The incorporation of its bulky and rigid bicyclic structure into a polymer backbone could significantly influence the material's properties, such as increasing the glass transition temperature (Tg), enhancing thermal stability, and modifying solubility.
For instance, the aromatic ring could be subjected to electrophilic substitution to introduce polymerizable groups. Alternatively, the bicyclic structure could be part of a monomer used in ring-opening metathesis polymerization (ROMP) or addition polymerization, depending on the specific functionalities introduced onto the scaffold. The resulting polymers would possess a unique shape that could disrupt chain packing and lead to materials with high free volume, which can be useful for membrane-based gas separation applications.
Development of Optoelectronic Materials Based on Bridged Polyenes
Bridged polyene systems are of interest in materials science for their unique electronic properties. The rigid bicyclic framework in this compound can enforce a specific conformation on the conjugated π-system of the benzene (B151609) ring. This conformational locking can influence the electronic coupling between adjacent chromophores in a larger assembly, a key factor in the design of organic optoelectronic materials.
While research on this specific compound is lacking, studies on other rigid bicyclic systems, such as bicyclo[2.2.2]octane, show they can be used as scaffolds to control the distance and orientation between photoactive units. researchgate.net By functionalizing this compound with chromophoric or electronically active groups, it could potentially serve as a core for constructing materials with tailored photophysical properties, such as intramolecular energy transfer or charge separation, which are fundamental processes in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research on Catalytic Properties of Derived Complexes
The rigid backbone of bicyclic compounds can be advantageous in the design of ligands for transition metal catalysis. By attaching coordinating atoms (e.g., phosphorus, nitrogen, oxygen) to the this compound skeleton, new chiral or achiral ligands could be developed. The fixed spatial arrangement of the coordinating atoms can create a well-defined coordination sphere around a metal center, which can influence the selectivity and activity of the catalyst. nih.gov
For example, the development of chiral phosphine (B1218219) ligands based on this scaffold could be explored for applications in asymmetric hydrogenation or cross-coupling reactions. The stereochemistry of the bicyclic framework could be transferred to the catalytic process, enabling the enantioselective synthesis of valuable chiral molecules.
Table 2: Examples of Ligand Classes and Their Catalytic Applications
| Ligand Class | Coordinating Atom(s) | Example Catalytic Reaction |
| Phosphines | P | Asymmetric Hydrogenation, Cross-Coupling |
| N-Heterocyclic Carbenes | C (bound to N) | Metathesis, Cross-Coupling |
| Schiff Bases | N, O | Oxidation, Epoxidation |
| Bipyridines | N | Polymerization, Oxidation |
This table provides general examples and does not reflect specific research on complexes derived from this compound.
Role in Natural Product Synthesis Research (as a structural motif or intermediate)
The bicyclo[m.n.k]alkane skeleton is a common feature in a wide variety of natural products, particularly in terpenoids. researchgate.netnih.gov While there are no prominent natural products reported to contain the specific this compound core, the broader bicyclo[7.2.2]tridecane framework is of interest. Synthetic strategies aimed at constructing such complex ring systems are a significant area of research in organic chemistry.
The study of synthetic routes to compounds like this compound can serve as a model for developing methodologies applicable to the synthesis of more complex, biologically active natural products. Intramolecular Diels-Alder reactions, ring-closing metathesis, or transannular cyclizations are potential strategies that could be employed to construct this bicyclic system. researchgate.net The knowledge gained from such synthetic explorations contributes to the broader toolbox of organic chemists tackling the synthesis of intricate molecular targets.
Future Research Directions and Unresolved Challenges Pertaining to Bicyclo 7.2.2 Trideca 9,11,12 Triene
Development of Asymmetric Synthesis Routes
The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, yet catalytic methods for inducing planar chirality in scaffolds like Bicyclo(7.2.2)trideca-9,11,12-triene are underdeveloped. Research on the related [2.2]paracyclophanes has established several successful strategies, which provide a clear roadmap for future work on the larger trideca-triene system. chemrxiv.orgnih.gov
A significant challenge lies in the direct desymmetric functionalization of the parent hydrocarbon. chinesechemsoc.org Current methods for producing chiral paracyclophane derivatives often rely on kinetic resolution or the separation of diastereomers, which are inherently limited in efficiency. acs.orgdicp.ac.cn Future research will likely focus on developing catalytic, enantioselective methods to overcome these limitations.
Key Future Research Approaches:
Organocatalytic Desymmetrization: Applying small organic molecules as chiral catalysts to desymmetrize prochiral derivatives of this compound, a strategy that has proven effective for diformyl[2.2]paracyclophanes. nih.gov
Transition-Metal Catalyzed Kinetic Resolution: Employing chiral transition metal complexes, such as palladium catalysts, for the kinetic resolution of racemic mixtures, which has been successfully applied to [2.2]paracyclophane-derived imines. dicp.ac.cn
Biocatalytic Methods: Utilizing enzymes to perform highly selective desymmetrization reactions, offering a cost-effective and scalable route to key chiral intermediates. chemrxiv.org
The primary unresolved challenge is adapting these methodologies to the more flexible this compound scaffold. The conformational lability of the seven-carbon bridge may complicate enantiocontrol, requiring the design of highly specific catalyst-substrate interactions.
Table 1: Comparison of Asymmetric Synthesis Strategies
| Strategy | Description | Potential Advantages for this compound | Key Challenge |
|---|---|---|---|
| Catalytic Desymmetrization | A prochiral substrate is converted into a chiral product using a substoichiometric amount of a chiral catalyst. nih.gov | High efficiency and atom economy; direct access to a single enantiomer. | Achieving high enantioselectivity with a conformationally flexible substrate. |
| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer and the product. acs.org | Applicable to a wide range of racemic starting materials. | Maximum theoretical yield is 50% for each enantiomer. |
| Biocatalysis | Use of enzymes to catalyze stereoselective transformations. chemrxiv.org | High selectivity, mild reaction conditions, and sustainability. | Enzyme discovery and engineering for a non-natural substrate. |
Exploration of Novel Reactivity Patterns
The reactivity of cyclophanes is heavily influenced by the strain imposed by the aliphatic bridges connecting the aromatic rings. nih.gov In [2.2]paracyclophane, this strain leads to unique reactivity, including rearrangements and dearomatization reactions. chinesechemsoc.orgnih.gov this compound, with its longer and more flexible seven-carbon bridge, is expected to have lower transannular strain. This structural difference presents an unresolved question: how will its reactivity differ from its more rigid counterparts?
Future research should systematically explore its reactivity under various conditions to uncover novel transformation pathways. A key area of interest is the potential for intra-annular photoreactions, where the flexible bridge could act as a scaffold to control the stereochemical outcome of reactions between substituents on the aromatic ring. nih.gov
Unresolved Questions and Research Directions:
Will the reduced strain favor aromatic substitution reactions over skeletal rearrangements?
Can the flexible bridge participate in transannular reactions, or will it be chemically inert?
Is it possible to achieve selective functionalization of the bridge versus the aromatic ring?
Can cycloaddition reactions be controlled to occur at specific double bonds within the triene system? mdpi.com
Advanced Characterization Techniques for Dynamic Processes
Molecules that undergo rapid conformational changes, interchanging between symmetrically equivalent positions, are known as fluxional molecules. wikipedia.org The conformational flexibility of the seven-carbon bridge in this compound makes it a prime candidate for exhibiting complex dynamic behavior. rsc.org Understanding these processes is crucial, as the molecule's conformation can dictate its reactivity and properties.
A significant challenge is the experimental characterization of these dynamic processes. Future research must employ advanced spectroscopic techniques, particularly variable-temperature Nuclear Magnetic Resonance (VT-NMR), to probe the energy barriers and kinetics of conformational exchange. mdpi.comresearchgate.net
Prospective Characterization Methods:
Variable-Temperature (VT) NMR: To observe changes in the NMR spectrum as a function of temperature, allowing for the determination of the rates of exchange and the underlying thermodynamic parameters. wikipedia.org
2D Exchange Spectroscopy (EXSY): A powerful NMR technique for identifying and quantifying chemical exchange pathways, even in complex systems.
Computational Modeling: To complement experimental data by mapping the potential energy surface and identifying low-energy conformations and transition states.
Theoretical Prediction of Unprecedented Transformations
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. nih.govacs.org For cyclophane systems, theoretical studies have provided deep insights into strain energies, aromaticity, and reaction mechanisms. chinesechemsoc.orgresearchgate.net A major future research direction for this compound is the use of high-level computational methods to predict unprecedented chemical transformations that are not readily apparent from known reactivity patterns.
The challenge lies in the computational expense of accurately modeling such a large and flexible system. However, advances in computational power and theoretical methods will enable the exploration of complex reaction pathways.
Table 2: Focus Areas for Theoretical Prediction
| Research Area | Objective | Computational Approach |
|---|---|---|
| Conformational Analysis | Identify all stable conformers and the energy barriers for their interconversion. | Potential Energy Surface (PES) scanning, molecular dynamics (MD). |
| Reaction Mechanism Studies | Elucidate the pathways of known reactions and predict the feasibility of novel transformations. | Density Functional Theory (DFT), Ab initio methods for transition state searching. |
| Electronic Structure Analysis | Understand the degree of transannular electronic communication and its effect on reactivity and spectroscopic properties. | Natural Bond Orbital (NBO) analysis, Nucleus-Independent Chemical Shift (NICS). nih.govacs.org |
Potential for Derivatization in Supramolecular Chemistry
Paracyclophanes are exceptional building blocks in supramolecular chemistry due to their rigid, well-defined three-dimensional structures. parisdescartes.fr They have been incorporated into host-guest systems, molecular machines, and materials with unique chiroptical and electronic properties. chinesechemsoc.orgmdpi.com this compound offers a larger and more flexible scaffold, opening up new possibilities for the design of complex supramolecular architectures.
A key future direction is the synthesis of derivatives bearing specific functional groups for molecular recognition. The larger cavity size compared to [2.2]paracyclophane could allow for the binding of larger guest molecules. Furthermore, the flexible bridge could be engineered to create dynamic, stimuli-responsive host systems.
Potential Applications in Supramolecular Chemistry:
Host-Guest Chemistry: Designing receptors for specific ions or neutral molecules, leveraging the unique cavity shape. nih.gov
Mechanically Interlocked Molecules: Using the bicyclic framework as a component in the synthesis of rotaxanes and catenanes. beilstein-journals.org
Functional Materials: Incorporating the scaffold into polymers or metal-organic frameworks to create materials with tailored electronic or photophysical properties. mdpi.com
The unresolved challenge is to develop synthetic methods for the precise, regioselective derivatization of the this compound core, which is essential for constructing these advanced supramolecular systems.
Q & A
Q. How to present conflicting data in publications without compromising credibility?
- Methodological Answer : Use nested tables to juxtapose theoretical vs. experimental values, with footnotes explaining potential error sources (e.g., solvent polarity in DFT). Include supplementary materials for raw datasets and outlier analyses .
Ethical and Reproducibility Considerations
Q. What protocols ensure ethical reporting of negative or inconclusive results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
